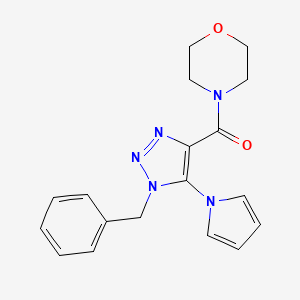

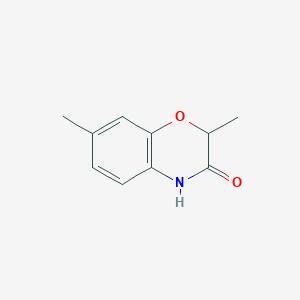

2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one is a chemical compound with the molecular formula C10H11NO2 . It is used in research and development .

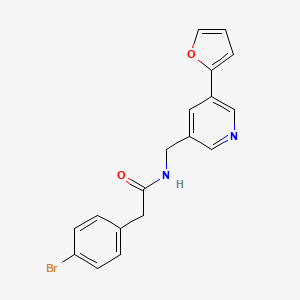

Molecular Structure Analysis

The molecular structure of 2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one consists of 10 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The molecular weight is 177.2 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Benzoxazinones, including the 2,7-dimethyl derivative, have been recognized for their antimicrobial properties. They are known to be effective against a range of microorganisms, including bacteria and fungi. This makes them valuable in the development of new antimicrobial agents that could be used to treat infections or as preservatives in products to prevent microbial growth .

Plant Defense Compounds

In the natural world, benzoxazinones serve as defense compounds in plants. They help protect plants from pests and diseases by acting as natural pesticides and fungicides. The 2,7-dimethyl derivative could be synthesized and applied in agriculture to enhance crop protection in an eco-friendly manner .

Anti-inflammatory Agents

The anti-inflammatory properties of benzoxazinones are another area of interest. They can potentially be used to develop new medications for treating inflammatory conditions. Research into the specific activities of different derivatives, including the 2,7-dimethyl variant, could lead to breakthroughs in anti-inflammatory therapies .

Anticancer Research

Benzoxazinones have shown promise in anticancer research due to their ability to inhibit the growth of cancer cells. The 2,7-dimethyl derivative could be explored further for its potential use in cancer treatment, either as a standalone therapeutic agent or in combination with other treatments .

Organic Synthesis

In the field of organic chemistry, benzoxazinones are used as intermediates in the synthesis of more complex molecules. The 2,7-dimethyl derivative could be utilized in the synthesis of various organic compounds, potentially leading to the development of new materials or drugs .

N-Type Dopant in Electronics

Benzoxazinone derivatives have been investigated for their use as n-type dopants in organic semiconductors. These compounds can improve the electrical conductivity of organic materials, making them useful in the production of electronic devices such as organic light-emitting diodes (OLEDs) and solar cells .

Wirkmechanismus

Target of Action

Similar compounds, such as benzoxazines, have been found to inhibit glucose-induced insulin release .

Mode of Action

It’s worth noting that benzoxazines, a class of compounds to which this molecule belongs, have been found to exhibit myorelaxant activity . This suggests that they may interact with muscle cells, potentially by blocking calcium entry .

Result of Action

Similar compounds, such as benzoxazines, have been found to exhibit myorelaxant activity , suggesting that they may cause relaxation of muscle cells.

Eigenschaften

IUPAC Name |

2,7-dimethyl-4H-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-6-3-4-8-9(5-6)13-7(2)10(12)11-8/h3-5,7H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOMOUQHBJCPYNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=C(O1)C=C(C=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Dimethyl-2,4-dihydro-1,4-benzoxazin-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[4-Bromo-2-(3,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2361574.png)

![N-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2361577.png)

![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]but-2-ynamide](/img/structure/B2361578.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2361581.png)

![1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane](/img/structure/B2361582.png)

![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2361585.png)

![3,5-Dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2361590.png)